molecular formula C6H5BrO3S B1499135 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate CAS No. 21175-51-9

2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate

Cat. No. B1499135
CAS RN: 21175-51-9
M. Wt: 237.07 g/mol
InChI Key: FEJAPSSZHPASMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile has been reported . The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate has been utilized in the synthesis of various organic compounds. For instance, it plays a role in the palladium-catalyzed thienylation of allylic alcohols, leading to the production of 3-(2'-thienyl)aldehydes or ketones, with implications for synthesizing complex organic molecules like the Queen substance, 9-oxo-trans-2-decenoic acid (Tamaru, Yamada, & Yoshida, 1979).
  • It is also involved in the preparation of drug intermediates, like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its relevance in pharmaceutical research (W. Min, 2015).

Photophysical and Electronic Properties

  • The compound has been used in the development of novel fluorescent aryl-substituted thiophene derivatives, which are promising for organic light-emitting diode (OLED) materials. This highlights its application in materials science and photophysical research (Xu & Yu, 2011).

Complex Formation and Binding Studies

  • In bioinorganic chemistry, derivatives of this compound have been used to synthesize Schiff base ligands for metal complexes. These complexes are studied for their physicochemical properties and potential in DNA-binding, highlighting their potential applications in cancer research and drug development (Warad et al., 2020).

Antimicrobial Studies

  • Some derivatives synthesized from this compound have been evaluated for their antimicrobial activities, demonstrating the compound's relevance in developing new antibacterial and antifungal agents (Christuraj et al., 2017).

Fluorescent Properties and Molecular Modeling

  • The compound is used in the synthesis of fluorescent properties-bearing substances, which are further analyzed through molecular modeling and quantum chemical calculations. This application is significant in the field of computational chemistry and molecular design (Althagafi, 2022).

Structural Analysis and Crystallography

  • Studies involving the crystal structure of related compounds, as well as their spectral correlations and analysis, contribute to the understanding of molecular interactions and design in materials science and chemistry (Geiger, Donohoe, & Geiger, 2014).

Safety and Hazards

The safety data sheet for a related compound, (5-BroMothiophen-2-yl)tributylstannane, provides some insight into the potential hazards of handling similar compounds. It suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions for research on “2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to new applications in various fields .

Biochemical Analysis

Biochemical Properties

2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may participate in oxidation-reduction reactions, contributing to the regulation of cellular redox states and energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO2S.H2O/c7-6-2-1-5(10-6)4(9)3-8;/h1-3H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJAPSSZHPASMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656872
Record name (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21175-51-9
Record name (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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